molecular formula C8H4N2 B052192 Terephthalonitrile CAS No. 623-26-7

Terephthalonitrile

Cat. No. B052192
Key on ui cas rn: 623-26-7
M. Wt: 128.13 g/mol
InChI Key: BHXFKXOIODIUJO-UHFFFAOYSA-N
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Patent
US04069248

Procedure details

To a two-liter all-titanium stirred autoclave is added 146.19 g. (0.88 moles) of terephthalic acid, 24.02 g. (0.12 moles) of diammonium terephthalate and 1000 ml. of water. This mixture is heated with stirring to 280° C and held at this temperature for approximately one hour. The resultant equilibrated mixture represents the hydrolyzate obtained by the non-catalytic hydrolysis of terephthalonitrile which would result from the removal, as ammonia, of 88 percent of the total available nitrogen from a one molal solution of terephthalonitrile. That this is so is clearly evident from the hydrolysis equilibria of a terephthalonitrile hydrolysis system which are discussed above. The reactor is then rapidly cooled to ambient temperature and sufficient NaOH is added to the contents of the reactor to effect complete solution at room temperature. An excess of H2SO4 is then added to effect precipitation of the terephthalic acid product. After filtration, thorough washing and drying, a sample of the acid is submitted for determination of parts per million (by weight) of nitrogen. The value of 2400 ppm corresponds to 2.84 mole percent terephthalamic acid.
Quantity
0.88 mol
Type
reactant
Reaction Step One
Name
diammonium terephthalate
Quantity
0.12 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1](O)(=O)[C:2]1[CH:10]=[CH:9][C:5]([C:6](O)=O)=[CH:4][CH:3]=1.C([O-])(=O)C1C=CC(C([O-])=O)=CC=1.[NH4+:25].[NH4+:26]>[Ti].O>[C:1](#[N:26])[C:2]1[CH:10]=[CH:9][C:5]([C:6]#[N:25])=[CH:4][CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0.88 mol
Type
reactant
Smiles
C(C1=CC=C(C(=O)O)C=C1)(=O)O
Step Two
Name
diammonium terephthalate
Quantity
0.12 mol
Type
reactant
Smiles
C(C1=CC=C(C(=O)[O-])C=C1)(=O)[O-].[NH4+].[NH4+]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ti]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
280 °C
Stirring
Type
CUSTOM
Details
with stirring to 280° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
This mixture is heated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=C(C#N)C=C1)#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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